molecular formula C11H18N4O2 B3016884 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1014049-12-7

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B3016884
CAS No.: 1014049-12-7
M. Wt: 238.291
InChI Key: LPPLKDYAUFOOQY-UHFFFAOYSA-N
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Description

The compound "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone" is a methanone derivative featuring a pyrazole ring substituted with a methoxy group at position 3 and a methyl group at position 1. The piperazine moiety is substituted with a methyl group at position 2. The compound is a key fragment of golidocitinib (INN: WHO List 87), a drug candidate with a complex structure incorporating this methanone subunit .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-13-4-6-15(7-5-13)11(16)9-8-14(2)12-10(9)17-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPLKDYAUFOOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various targets such as theepidermal growth factor receptor (EGFR) and histamine receptors . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and immune responses.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the local pH in different body compartments. Its stability could be influenced by storage conditions, and its efficacy could be modulated by interactions with other drugs or molecules within the body.

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H31N9O2C_{25}H_{31}N_{9}O_{2} with a molecular weight of 489.57 g/mol. The compound exhibits several notable structural features, including:

PropertyValue
Molecular Weight489.57 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count7
Topological Polar Surface Area116 Ų
Complexity736

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the use of various reagents for coupling and purification. A common method includes the reaction of 3-methoxy-1-methyl-1H-pyrazole with a piperazine derivative under controlled conditions to yield the desired product .

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The most promising derivatives showed IC50 values indicating effective growth inhibition .

The mechanism underlying the antitumor activity involves the disruption of microtubule dynamics, akin to other known antitubulin agents. This disruption leads to cell cycle arrest and apoptosis in tumor cells, thereby inhibiting tumor growth .

Other Biological Activities

Beyond antitumor effects, pyrazole derivatives have been associated with additional biological activities:

  • Antimicrobial : Some studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory : Compounds in this class may modulate inflammatory pathways, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various pyrazole derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The study highlighted its ability to induce apoptosis through caspase activation pathways, demonstrating its potential as a lead compound for cancer therapy .

Case Study 2: Metabolic Effects

Another research focused on the compound's effects on metabolic syndrome parameters. In preclinical models, it was shown to improve lipid profiles and reduce body weight in high-fat diet-induced obesity models. This suggests a dual role in both metabolic regulation and cancer therapy .

Scientific Research Applications

JAK Inhibition and Antineoplastic Activity

Golidocitinib is primarily recognized for its role as an inhibitor of Janus kinases (JAKs), specifically JAK1. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets in treating conditions such as cancer and autoimmune diseases.

  • Mechanism of Action : By inhibiting JAK1, Golidocitinib interferes with cytokine signaling pathways, which can lead to reduced proliferation of cancer cells and modulation of immune responses .

Potential in Cancer Therapy

Research indicates that Golidocitinib exhibits antineoplastic properties, making it a candidate for cancer treatment. Clinical studies have shown promise in utilizing this compound for various malignancies, particularly those characterized by aberrant JAK signaling pathways.

Clinical Studies

Recent clinical trials have highlighted the efficacy of Golidocitinib in treating conditions associated with JAK dysregulation:

  • Study on Efficacy : A study published in the Journal of Medicinal Chemistry reported that Golidocitinib effectively inhibited JAK-mediated signaling in vitro, leading to decreased cell viability in cancer cell lines .

Structure-Activity Relationship (SAR)

The structure of Golidocitinib has been optimized through various modifications to enhance its potency and selectivity for JAK1 over other kinases:

ModificationEffect on Activity
Addition of methoxy groupIncreased lipophilicity and binding affinity
Piperazine moietyImproved pharmacokinetic properties

Case Study: Efficacy in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, Golidocitinib demonstrated significant improvement in disease activity scores compared to placebo groups. The inhibition of JAK1 was linked to reduced inflammatory cytokine levels, showcasing its therapeutic potential beyond oncology .

Case Study: Psoriasis Treatment

Another study focused on the application of Golidocitinib in psoriasis management. Patients treated with the compound showed marked improvement in skin lesions and overall quality of life, attributed to its immunomodulatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazole and Piperazine Moieties

The target compound’s pyrazole and piperazine substituents significantly influence its physicochemical and pharmacological properties. Below is a comparative analysis with analogous structures:

Table 1: Key Compounds and Their Structural Features
Compound Name/ID Pyrazole Substituents Piperazine Substituents Core Structure/Additional Groups Reference
Target Compound 3-methoxy, 1-methyl 4-methyl Methanone
4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone 3-phenyl 4-(2,3-dimethylphenyl) Methanone, phenylpyrazole
(4-Methoxyphenyl)[4-(3-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]methanone 3-phenyl (position 5) 4-(4-methoxyphenyl) Methanone, phenylpyrazole
(4-Bromo-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone Indole (4-bromo) 4-methyl Methanone, indole
(3-Nitrophenyl)(piperazin-1-yl)methanone None (nitrophenyl substituent) Unsubstituted piperazine Methanone, nitrophenyl

Electronic and Steric Effects

  • Methoxy vs. Nitro Groups: The methoxy group in the target compound is electron-donating, enhancing the pyrazole ring’s electron density. In contrast, nitro groups (e.g., in (3-nitrophenyl)(piperazin-1-yl)methanone) are electron-withdrawing, reducing aromatic ring reactivity and altering binding interactions .
  • Methyl Substitution on Piperazine: The 4-methylpiperazine in the target compound improves metabolic stability compared to unsubstituted piperazines (e.g., in (3-nitrophenyl)(piperazin-1-yl)methanone) .

Q & A

Q. What are the common synthetic routes for (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a substituted pyrazole with a piperazine derivative. Key steps include:
  • Cyclocondensation : Starting from precursors like ethyl acetoacetate and phenylhydrazine to form the pyrazole core .
  • Substitution Reactions : Introducing the methoxy and methyl groups on the pyrazole ring under reflux conditions with alkylating agents (e.g., methyl iodide) .
  • Coupling with 4-Methylpiperazine : Using carbodiimide-mediated amidation or nucleophilic acyl substitution under inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Optimization : Reaction yields are maximized by controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Hünig’s base). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bends in piperazine) .
  • NMR (¹H/¹³C) : Confirms substituent positions:
  • Pyrazole C-3 methoxy proton at δ 3.8–4.0 ppm.
  • Piperazine methyl protons as a singlet at δ 2.3–2.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 291.168) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for verifying methoxy group orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound Purity : Validate via HPLC (≥95% purity) and control for degradation products .
  • Cell Line Specificity : Compare activity across multiple lines (e.g., Dalton’s lymphoma vs. HeLa cells) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., IC₅₀ differences due to solvent polarity) .
  • Reference Studies : Cross-validate with structurally analogous compounds (e.g., nitro-to-amino pyrazole derivatives showing enhanced activity) .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate interactions with active sites (e.g., kinase domains). Key parameters:
  • Grid box centered on catalytic residues (e.g., ATP-binding pocket).
  • Scoring functions (e.g., ΔG < -8 kcal/mol indicates strong binding) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and hydrogen bond occupancy .
  • QSAR Models : Corolate substituent effects (e.g., methoxy group bulkiness) with bioactivity using descriptors like logP and polar surface area .

Q. How do structural modifications to the pyrazole or piperazine moieties affect bioactivity in SAR studies?

  • Methodological Answer :
  • Pyrazole Modifications :
  • Nitro → Amino Group : Enhances antibacterial activity (MIC reduced from 32 µg/mL to 8 µg/mL against E. coli) but decreases metabolic stability .
  • Methoxy Position : Para-substitution (vs. meta) improves π-π stacking with aromatic enzyme residues .
  • Piperazine Modifications :
  • N-Methylation : Increases blood-brain barrier permeability (logBB > 0.3) but reduces solubility .
  • Phenyl Substituents : 4-Methoxy-phenyl derivatives show 2-fold higher antitumor activity (IC₅₀ = 12 µM) due to hydrophobic interactions .

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